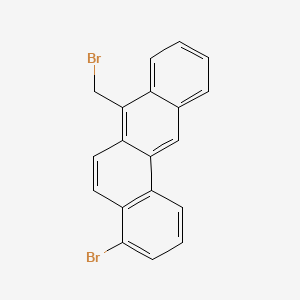

4-Bromo-7-bromomethylbenz(a)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34346-98-0 |

|---|---|

Molecular Formula |

C19H12Br2 |

Molecular Weight |

400.1 g/mol |

IUPAC Name |

4-bromo-7-(bromomethyl)benzo[a]anthracene |

InChI |

InChI=1S/C19H12Br2/c20-11-18-13-5-2-1-4-12(13)10-17-14-6-3-7-19(21)16(14)9-8-15(17)18/h1-10H,11H2 |

InChI Key |

BSRBKTMCNZVRFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2CBr)C(=CC=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 7 Bromomethylbenz a Anthracene

Strategies for the Benz(a)anthracene (B33201) Core Functionalization and Precursor Preparation

The assembly of the fundamental benz(a)anthracene framework is the primary step in the synthesis of its derivatives. Modern synthetic organic chemistry offers several robust strategies to construct this tetracyclic system. Methodologies often involve transition-metal-mediated cross-couplings, intramolecular cyclizations, and various cycloaddition reactions to generate the angucycline-related benz(a)anthracene core. One prominent strategy involves a sequence of a Suzuki-Miyaura cross-coupling, followed by isomerization and a ring-closing metathesis to build the final benzene (B151609) ring onto a naphthalene (B1677914) precursor. Another powerful approach is the use of Diels-Alder reactions, where a functionalized diene reacts with a dienophile to construct the core skeleton, allowing for the synthesis of complex derivatives.

For the specific synthesis of 4-Bromo-7-bromomethylbenz(a)anthracene, a logical and common precursor is 7-methylbenz(a)anthracene. This intermediate already possesses the methyl group at the 7-position, which is a prerequisite for the subsequent benzylic bromination step. 7-Methylbenz(a)anthracene is a known product of incomplete combustion and a well-studied PAH in its own right. The synthesis of this precursor itself can be achieved through various established methods for creating methylated PAHs. Once 7-methylbenz(a)anthracene is obtained, the synthetic challenge shifts to the selective introduction of two different bromine atoms onto this core structure.

Selective Bromination Techniques at the Aromatic Core (e.g., 4-Position)

The introduction of a bromine atom onto the aromatic core of the benz(a)anthracene system is typically achieved through electrophilic aromatic substitution. The challenge lies in achieving regioselectivity, as PAHs have multiple reactive sites. For the synthesis of the target molecule, bromination is required at the 4-position of the 7-methylbenz(a)anthracene precursor.

The compound 4-Bromobenz(a)anthracene is a known derivative, confirming the feasibility of functionalization at this position. This type of reaction generally involves treating the PAH with a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst or in an appropriate solvent. The inherent electronic properties of the benz(a)anthracene nucleus direct the incoming electrophile to specific positions. However, direct bromination of complex PAHs can often lead to a mixture of isomers, necessitating careful control of reaction conditions (temperature, solvent, catalyst) to favor the desired 4-bromo isomer. The presence of the methyl group at the 7-position will also influence the regioselectivity of this electrophilic attack.

Introduction of the Bromomethyl Group at the 7-Position (Benzylic Bromination)

The conversion of the methyl group at the 7-position to a bromomethyl group is a critical step known as benzylic bromination. This transformation exploits the enhanced stability of the intermediate benzylic radical.

The most common and effective method for selective benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient source of bromine radicals (Br•) at a low concentration, which favors substitution at the benzylic position over addition to the aromatic rings.

The reaction is typically carried out by refluxing a solution of the methyl-substituted PAH (e.g., 4-Bromo-7-methylbenz(a)anthracene) with NBS in an anhydrous non-polar solvent, most commonly carbon tetrachloride (CCl₄). The reaction requires a radical initiator to begin the chain reaction. Common initiators include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, though initiation can also be achieved through irradiation with UV light. The stability of the benzylic radical intermediate at the 7-position of the benz(a)anthracene core makes this reaction highly selective for the desired product.

| Parameter | Condition | Purpose |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine for radical substitution. |

| Substrate | 7-methyl-substituted benz(a)anthracene | The molecule to be functionalized. |

| Solvent | Carbon tetrachloride (CCl₄) or similar non-polar solvent | Dissolves the reactants and is inert to radical conditions. |

| Initiator | AIBN or Benzoyl Peroxide / Light (hν) | Generates the initial radicals to start the chain reaction. |

| Temperature | Reflux | Provides the energy needed to initiate and sustain the radical chain reaction. |

While radical bromination with NBS is the classic approach, modern synthetic chemistry has seen significant growth in transition-metal-catalyzed C-H functionalization (or C-H activation). These methods offer powerful and often highly selective ways to convert C-H bonds into C-C or C-heteroatom bonds.

In the context of benzylic bromination, a C-H functionalization strategy would involve a transition metal catalyst that selectively interacts with the C-H bonds of the methyl group at the 7-position. A catalyst, often based on metals like palladium, rhodium, or ruthenium, would coordinate to the substrate and facilitate the cleavage of a specific C-H bond, forming a carbon-metal bond. This organometallic intermediate could then react with an electrophilic bromine source to yield the bromomethyl product. While these methods are at the forefront of chemical research, their application to specific, complex PAHs like benz(a)anthracene derivatives would require dedicated development to overcome challenges of catalyst tolerance and regioselectivity. They represent a potential future route for more efficient or milder syntheses compared to traditional radical methods.

Purification and Isolation Strategies for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies heavily on effective purification of the intermediates and the final product. Given that the reactions, particularly the aromatic bromination, can produce isomeric byproducts, robust separation techniques are essential.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating the desired compound from unreacted starting materials, reagents (like succinimide (B58015) from the NBS reaction), and byproducts. For more challenging separations of isomers, High-Performance Liquid Chromatography (HPLC), particularly using reverse-phase columns, is employed. HPLC is also the primary method for assessing the final purity of the compound, often aiming for greater than 98-99% purity for research applications.

Recrystallization: This is a classic and powerful technique for purifying solid organic compounds. After chromatographic separation, the fractions containing the product can be concentrated and the solid dissolved in a minimal amount of a suitable hot solvent or solvent mixture. Upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. This method is highly effective for obtaining high-purity crystalline solids.

Characterization: The identity and purity of the isolated compounds are confirmed using a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure by analyzing the chemical shifts and coupling patterns of the protons and carbon atoms. Mass spectrometry is used to confirm the molecular weight and isotopic pattern, which is distinctive for bromine-containing compounds.

Optimization of Reaction Conditions and Scalability Considerations for this compound Synthesis

Optimizing the synthesis is crucial for maximizing yield, ensuring purity, and enabling the production of larger quantities of the target compound.

Reaction Optimization: Key parameters for optimization in the bromination steps include:

Stoichiometry: The molar ratio of the brominating agent (e.g., NBS) to the substrate must be carefully controlled. Using a slight excess can drive the reaction to completion, but a large excess can lead to di-bromination or other side reactions.

Temperature and Time: Reaction temperature affects the rate and selectivity. For radical reactions, maintaining reflux is typical, but the reaction time must be monitored (e.g., by TLC or HPLC) to ensure full conversion without significant product degradation.

Solvent and Initiator Choice: The choice of solvent can influence reaction outcomes. For the NBS reaction, anhydrous conditions are critical to prevent hydrolysis of NBS. The concentration and type of radical initiator can also be varied to control the rate of initiation.

Scalability: Transitioning the synthesis from a laboratory scale (milligrams to grams) to a larger scale presents several challenges.

Heat Management: Radical brominations can be exothermic. On a larger scale, efficient heat dissipation is necessary to maintain control over the reaction temperature and prevent runaway reactions.

Mixing: Ensuring homogeneous mixing in large reaction vessels is critical for consistent results.

Workup and Isolation: Handling and processing large volumes of solvents and materials for extraction and purification can be cumbersome. The efficiency of chromatographic separations may decrease on a very large scale, making recrystallization an even more important final purification step.

Safety: The reagents used, such as carbon tetrachloride (a toxic and environmentally harmful solvent) and organic peroxides (potentially explosive initiators), require stringent safety protocols, especially at a larger scale. The potential to substitute safer solvents and initiators would be a key consideration for scaling up the process.

Mechanistic Investigations of Chemical Reactivity and Transformation

Electrophilic Nature and Reactivity of the Bromomethyl Moiety in 4-Bromo-7-bromomethylbenz(a)anthracene

The 7-bromomethyl group of this compound imparts a significant electrophilic character to the molecule at the benzylic position. This reactivity is analogous to that of other 7-halomethylbenz(a)anthracene derivatives, which are known to be potent alkylating agents. The carbon atom of the bromomethyl group is electron-deficient due to the electron-withdrawing effect of the bromine atom, making it susceptible to attack by nucleophiles.

The reactivity of this moiety is further enhanced by the extended π-system of the benz(a)anthracene (B33201) core, which can stabilize the transition state and any potential carbocation intermediate formed upon the departure of the bromide ion. Studies on related compounds, such as 7-hydroxymethyl-12-methylbenz(a)anthracene, have shown that their biological activity is linked to the formation of a reactive electrophilic species, a benzylic carbonium ion, from a sulfate (B86663) ester metabolite. This supports the concept that the 7-bromomethyl group in the title compound serves as a good leaving group, facilitating the formation of a stabilized benzylic carbocation that can readily react with cellular nucleophiles.

The electrophilic reactivity of the bromomethyl group is a key determinant of the molecule's chemical and biological properties. This reactivity allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the Bromomethyl Site with Model Nucleophiles

The electrophilic carbon of the bromomethyl group in this compound is a prime target for a wide array of nucleophiles. While specific studies with a range of model nucleophiles on this particular compound are not extensively documented, the reactivity of the closely related 7-bromomethylbenz(a)anthracene with biological nucleophiles has been investigated. For instance, it readily reacts with nucleophilic sites on nucleic acids and their constituent nucleosides, such as 2'-deoxyguanosine (B1662781).

Based on general principles of organic chemistry and studies with analogous compounds, it is anticipated that this compound would undergo nucleophilic substitution with various model nucleophiles. These reactions would likely proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions, such as the nature of the nucleophile and the solvent.

Anticipated Reactions with Model Nucleophiles:

| Nucleophile | Nucleophile Type | Expected Product |

| Amines (e.g., R-NH₂) | Nitrogen Nucleophile | 7-(Alkylaminomethyl)-4-bromobenz(a)anthracene |

| Alkoxides (e.g., R-O⁻) | Oxygen Nucleophile | 7-(Alkoxymethyl)-4-bromobenz(a)anthracene |

| Thiolates (e.g., R-S⁻) | Sulfur Nucleophile | 7-(Alkylthiomethyl)-4-bromobenz(a)anthracene |

| Cyanide (CN⁻) | Carbon Nucleophile | 7-(Cyanomethyl)-4-bromobenz(a)anthracene |

The reaction with amines would lead to the formation of secondary or tertiary amines, depending on the starting amine. Similarly, reactions with alkoxides would yield ethers. These reactions are fundamental in synthetic organic chemistry and are expected to proceed readily with this compound due to the reactive nature of the bromomethyl group.

Influence of the 4-Bromo Substitution on Electronic Structure and Chemical Reactivity

The presence of a bromine atom at the 4-position of the benz(a)anthracene core has a notable influence on the electronic structure and, consequently, the chemical reactivity of the entire molecule, including the 7-bromomethyl group. Halogens, such as bromine, are known to exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In the context of polycyclic aromatic hydrocarbons, the inductive effect generally dominates.

The electron-withdrawing nature of the bromine atom is expected to decrease the electron density of the aromatic system. This can have several consequences for the molecule's reactivity:

Stabilization of the LUMO: Computational studies on bromo-substituted polycyclic aromatic hydrocarbons have shown that the introduction of a bromine atom can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally makes the molecule a better electron acceptor and can influence its reactivity in charge-transfer interactions.

Effect on Electrophilic Aromatic Substitution: The deactivating, ortho-, para-directing nature of halogens in electrophilic aromatic substitution is a well-established principle. While the primary site of reactivity in this compound is the bromomethyl group, any potential electrophilic attack on the aromatic ring would be influenced by the 4-bromo substituent.

Quantum chemical studies on substituted benz(a)anthracene derivatives have demonstrated a clear relationship between the electronic structure and their biological activity, underscoring the importance of substituents in modulating reactivity.

Identification and Characterization of Reactive Intermediates in Reaction Pathways

The reactions of this compound, particularly nucleophilic substitutions at the benzylic position, are expected to proceed through reactive intermediates. The most probable and significant intermediate is a benzylic carbocation .

The formation of this carbocation would occur in reactions that have SN1 character, where the rate-determining step is the unimolecular dissociation of the bromide ion. The resulting carbocation is resonance-stabilized by the extensive π-electron system of the benz(a)anthracene nucleus. This delocalization of the positive charge over the aromatic rings significantly lowers the energy of the intermediate, making its formation more favorable compared to a simple alkyl carbocation.

Resonance Structures of the Benz(a)anthracen-7-ylmethyl Cation:

The positive charge can be delocalized to several positions on the aromatic rings, contributing to the stability of the carbocation. The existence of such carbocation intermediates is a common feature in the solvolysis reactions of similar benzylic halides. The trapping of these carbocations by nucleophiles then leads to the final substitution products.

In reactions proceeding via an SN2 mechanism, a discrete carbocation intermediate is not formed. Instead, the reaction proceeds through a pentacoordinate transition state where the nucleophile is forming a new bond to the benzylic carbon at the same time as the carbon-bromine bond is breaking. The stereochemistry of SN2 reactions results in an inversion of configuration at the reaction center.

The preferred pathway (SN1 vs. SN2) and therefore the nature of the key reactive species (carbocation vs. transition state) will be heavily influenced by the reaction conditions, as discussed in section 3.6.

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic Considerations:

The rate of nucleophilic substitution reactions of this compound would be expected to depend on several factors:

Nature of the Nucleophile: Stronger, more polarizable nucleophiles would generally lead to faster reaction rates, particularly in SN2 reactions.

Solvent: The polarity and protic nature of the solvent will have a profound effect on the reaction rate, influencing the stability of the reactants, transition states, and any intermediates.

Leaving Group Ability: The bromide ion is a good leaving group, which contributes to the high reactivity of the bromomethyl moiety.

Steric Effects: The steric bulk of the nucleophile and the substrate can influence the accessibility of the electrophilic carbon, with more hindered systems reacting more slowly in SN2 reactions.

Thermodynamic Considerations:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For nucleophilic substitution reactions of this compound, the following would be expected:

The formation of stronger bonds in the product compared to the reactants would result in an exothermic reaction (negative ΔH).

Without specific experimental data, quantitative analysis of the kinetics and thermodynamics is not possible. However, it is clear that the reactivity of this compound is governed by the interplay of these fundamental physicochemical principles.

Solvent Effects and Reaction Medium Influence on Reactivity and Product Distribution

The choice of solvent is a critical parameter that can dramatically influence the rate, mechanism, and product distribution of reactions involving this compound. The effects are primarily due to the differential solvation of the reactants, transition states, and intermediates.

Influence on Reaction Mechanism (SN1 vs. SN2):

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids are capable of hydrogen bonding and have high dielectric constants. These solvents are particularly effective at solvating both cations and anions. They strongly stabilize the benzylic carbocation intermediate and the departing bromide ion, thereby promoting the SN1 pathway . The rate of SN1 reactions is significantly enhanced in polar protic solvents.

Polar Aprotic Solvents: Solvents like acetone (B3395972), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have high dielectric constants but lack acidic protons for hydrogen bonding. They are good at solvating cations but less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive. Consequently, polar aprotic solvents favor the SN2 pathway .

Nonpolar Solvents: In nonpolar solvents such as hydrocarbons, the solubility of ionic reactants is often low, and the stabilization of charged intermediates or transition states is poor. Reaction rates for both SN1 and SN2 pathways are generally much slower in nonpolar media.

Influence on Product Distribution:

In cases where a nucleophile has multiple reactive sites (ambident nucleophiles) or when the solvent itself can act as a nucleophile (solvolysis), the solvent can influence the ratio of products. For instance, in a mixed solvent system like acetone/water, both acetone and water can potentially react with the carbocation intermediate in an SN1 reaction, leading to a mixture of products. The product ratio would depend on the relative nucleophilicity and concentration of the solvent components.

A study on the reaction of 7-bromomethylbenz(a)anthracene with 2'-deoxyguanosine demonstrated that the reaction medium affects the sites of reaction on the nucleoside. This highlights the crucial role of the solvent in directing the outcome of reactions involving these types of electrophiles.

Summary of Solvent Effects:

| Solvent Type | Dielectric Constant | Hydrogen Bonding | Favored Mechanism | Effect on Rate |

| Polar Protic | High | Yes | SN1 | Accelerates SN1, may slow SN2 |

| Polar Aprotic | High | No | SN2 | Accelerates SN2 |

| Nonpolar | Low | No | - | Generally slow for both mechanisms |

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 4-Bromo-7-bromomethylbenz(a)anthracene. Techniques such as ¹H and ¹³C NMR would provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In a hypothetical ¹H NMR spectrum, the aromatic protons would exhibit distinct chemical shifts and coupling patterns, allowing for their assignment to specific positions on the benz(a)anthracene (B33201) core. The protons of the bromomethyl group (-CH₂Br) would likely appear as a characteristic singlet in a specific region of the spectrum. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing connectivity between protons and carbons, confirming the substitution pattern. This level of detail is critical for differentiating this compound from other potential isomers.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 9.0 | Multiplet |

| -CH₂Br | 4.5 - 5.0 | Singlet |

Note: This table is illustrative and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition and exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to deduce the molecular formula (C₁₉H₁₂Br₂). The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) would serve as a definitive signature in the mass spectrum.

Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. The loss of bromine radicals or the bromomethyl group would produce specific fragment ions, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the π-conjugated system of this compound. The extended aromatic system of the benz(a)anthracene core is expected to result in strong absorption bands in the UV-Vis region. The positions and intensities of these absorption maxima (λₘₐₓ) provide insights into the energy gaps between the electronic ground and excited states. Substituents like the bromine atoms can influence the electronic structure and thus cause shifts in the absorption spectra compared to the parent benz(a)anthracene.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy would be utilized to identify the characteristic functional groups present in this compound. The FTIR spectrum would be expected to show specific vibrational frequencies corresponding to:

Aromatic C-H stretching and bending vibrations.

C=C stretching vibrations within the aromatic rings.

The C-Br stretching vibration associated with the bromo substituent on the aromatic ring.

Vibrations corresponding to the bromomethyl (-CH₂Br) group.

Table 2: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bend (Aromatic) | 900 - 675 |

| C-Br Stretch (Aryl) | 1100 - 1000 |

| CH₂ Wag/Twist | 1300 - 1150 |

Note: This table is illustrative and not based on experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Reaction Mechanism Prediction

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the electronic structure and reactivity of molecules like this compound. These calculations can predict various properties, including:

Optimized molecular geometry.

Distribution of electron density and electrostatic potential.

Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding electronic transitions and reactivity.

Reactivity descriptors such as Fukui functions, which can predict the most likely sites for electrophilic or nucleophilic attack.

DFT can also be used to model and predict the mechanisms of chemical reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. These simulations would provide insights into the conformational flexibility of the molecule, particularly concerning the rotation of the bromomethyl group. In condensed phases, MD simulations can also be used to investigate intermolecular interactions and the local environment around the molecule, which can influence its physical and chemical properties.

Molecular and Cellular Biological Interaction Mechanisms Non Clinical Focus

Interaction with Chromatin Components and Histone Proteins

In eukaryotic cells, DNA is packaged into chromatin, a complex of DNA and proteins, primarily histones. The interaction of chemical carcinogens with chromatin components, including both DNA and histone proteins, can have profound effects on cellular function. 4-Bromo-7-bromomethylbenz(a)anthracene, as a reactive alkylating agent, has been shown to form adducts not only with DNA but also with histone proteins.

Studies have demonstrated that 7-bromomethylbenz(a)anthracene can alkylate histone proteins both in vivo and in vitro. The reactivity of this compound with different histone proteins is not uniform. In vivo studies in mouse liver have shown a relative molar reactivity order of H3 > H1 > H2B > H4 > H2A. This indicates that histone H3 is the most reactive towards alkylation by this compound.

Further investigation into the in vitro modification of histone H3 has identified specific amino acid residues that are targeted. The adducts formed are stable to acid hydrolysis, and three major adducts have been tentatively identified as being formed with cysteine, lysine, and histidine residues. The identification of these adducts was achieved through chromatographic separation and comparison with synthetic amino acid adduct standards.

The table below summarizes the reactivity of 7-bromomethylbenz(a)anthracene with different histone proteins and the identified amino acid targets in histone H3.

| Histone Protein | Relative Molar Reactivity (in vivo) | Identified Amino Acid Adducts in Histone H3 |

| H1 | Second highest | Not specified |

| H2A | Lowest | Not specified |

| H2B | Third highest | Not specified |

| H3 | Highest | Cysteine, Lysine, Histidine |

| H4 | Fourth highest | Not specified |

The covalent modification of both DNA and histone proteins by this compound can significantly impact chromatin structure and function. The formation of bulky DNA adducts within the nucleosome core can alter DNA-histone interactions and potentially lead to changes in nucleosome positioning and stability.

Damage to DNA within chromatin has been shown to occur in both the nucleosome core DNA and the more accessible linker DNA regions. Interestingly, the removal of this damage through DNA repair processes appears to occur at similar rates from both regions. However, the repair process itself can temporarily alter chromatin structure. It has been proposed that excision repair occurring in the core DNA region induces conformational changes that increase the sensitivity of that region to nuclease digestion. Following repair, the chromatin is thought to rearrange to re-establish a native or near-native nucleosome conformation.

The alkylation of histone proteins can also have direct consequences on chromatin dynamics. Histones, particularly their N-terminal tails, are subject to a wide range of post-translational modifications that play a crucial role in regulating gene expression. The covalent addition of a bulky benz(a)anthracene (B33201) moiety to key amino acid residues in histones could physically block the sites of normal post-translational modifications or interfere with the interaction of chromatin-modifying enzymes and transcription factors. This could lead to aberrant gene expression patterns, either by promoting the expression of growth-promoting genes or by silencing tumor suppressor genes.

Cellular Responses to DNA and Protein Adducts Induced by this compound

The introduction of this compound into a cellular environment elicits a complex cascade of molecular responses aimed at mitigating the damage to critical biomacromolecules. The formation of covalent adducts with DNA and proteins disrupts normal cellular processes, triggering intricate signaling and repair pathways. This section focuses on the non-clinical, molecular and cellular biological interaction mechanisms, specifically the cellular responses to the DNA and protein adducts formed by this compound.

DNA Repair Pathway Recognition and Excision Kinetics (e.g., Nucleotide Excision Repair)

The primary cellular defense against bulky DNA adducts, such as those formed by this compound, is the Nucleotide Excision Repair (NER) pathway. This intricate, multi-protein process recognizes and removes a wide array of DNA lesions that distort the helical structure of DNA. In studies involving Chinese hamster ovary (CHO) cells, the efficiency of this repair mechanism has been demonstrated for adducts of the closely related compound, 7-bromomethylbenz[a]anthracene. Normal, repair-proficient CHO cells (AA8 line) have been shown to actively excise these adducts. In contrast, mutant CHO cell lines deficient in excision repair (such as UV5) exhibit no significant removal of these adducts, highlighting the critical role of the NER pathway.

The kinetics of adduct removal in proficient cells indicate a time-dependent process. For instance, in AA8 cells treated with 7-bromomethylbenz[a]anthracene, a significant portion of the DNA adducts are removed within the first 24 hours post-treatment. This excision process is crucial for maintaining genomic integrity and preventing the fixation of mutations.

Excision Kinetics of 7-bromomethylbenz[a]anthracene-DNA Adducts in CHO Cells

| Cell Line | Repair Phenotype | Adduct Removal at 8 hours | Adduct Removal at 24 hours |

|---|---|---|---|

| AA8 | Normal (Repair-Proficient) | ~30% | ~55% |

| UV5 | Mutant (Repair-Deficient) | No significant removal | No significant removal |

Replication Bypass Mechanisms and Fidelity of DNA Polymerases

Despite the presence of repair mechanisms, some DNA adducts may persist during DNA replication. When a replicative DNA polymerase encounters an adduct, the replication fork can stall. To overcome this blockage and complete DNA synthesis, cells employ specialized translesion synthesis (TLS) polymerases. These polymerases have a more open active site, allowing them to accommodate bulky lesions and insert a nucleotide opposite the damaged base. However, this process is often error-prone.

While specific studies on the fidelity of DNA polymerases bypassing this compound adducts are limited, the general mechanism involves a balance between stalling to allow for repair and bypass to ensure the completion of replication. High-fidelity replicative polymerases, such as DNA polymerase delta (Pol δ), are typically stalled by bulky adducts. The recruitment of lower-fidelity TLS polymerases allows for the continuation of DNA synthesis, albeit with an increased risk of introducing mutations. The choice of the inserted nucleotide opposite the adduct is a key determinant of the mutagenic outcome.

Characteristics of DNA Polymerases in Response to Bulky Adducts

| Polymerase Type | Primary Function | Fidelity | Response to Bulky Adducts |

|---|---|---|---|

| Replicative (e.g., Pol δ) | High-speed, accurate DNA synthesis | High | Stalling of replication fork |

| Translesion Synthesis (TLS) | Bypass of DNA lesions | Low | Insertion of nucleotide opposite adduct, often error-prone |

Molecular Basis of Mutation Induction and Mutagenic Specificity in Cellular Models

The mutagenicity of this compound is a direct consequence of the formation of DNA adducts and their subsequent processing during replication and repair. The primary adducts are formed at the N2 position of guanine and the N6 position of adenine. If these adducts are not repaired prior to DNA replication, they can lead to misincorporation of nucleotides by DNA polymerases.

Studies with the related compound 7-bromomethylbenz[a]anthracene in the supF gene of the plasmid pS189 have revealed a distinct mutational spectrum. The predominant type of mutation observed is a G→T transversion. acs.org This suggests that when a DNA polymerase encounters a guanine adduct, it preferentially incorporates an adenine opposite the damaged base. Although the compound is expected to form a single type of guanine adduct, multiple types of mutational changes have been observed at a single site, indicating the complexity of the mutagenic process. acs.org

Mutagenic Specificity of 7-bromomethylbenz[a]anthracene

| Genetic Locus | Predominant Mutation Type | Inferred Mechanism |

|---|---|---|

| supF gene | G→T transversion | Preferential incorporation of adenine opposite a guanine adduct |

Enzymatic Biotransformation and Metabolic Activation Pathways (in vitro/cellular studies)

The biological activity of this compound is significantly influenced by its metabolism within the cell. Xenobiotic-metabolizing enzymes can transform this compound into a series of metabolites, some of which may be more or less reactive than the parent compound.

Role of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450, Hydrolases) in Metabolite Generation

The initial step in the metabolic activation of many polycyclic aromatic hydrocarbons (PAHs) is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These monooxygenases introduce an oxygen atom into the aromatic ring system, typically forming an epoxide. This is followed by the action of epoxide hydrolase, which converts the epoxide to a trans-dihydrodiol. A second round of oxidation by CYP enzymes can then generate a highly reactive diol-epoxide, which is often the ultimate carcinogenic species.

While the specific CYP isozymes involved in the metabolism of this compound have not been fully elucidated, studies on the related compound 7-bromobenz[a]anthracene in rat liver microsomes have shown the formation of several dihydrodiol metabolites, indicating the involvement of this metabolic pathway.

Key Enzymes in the Biotransformation of Benz(a)anthracene Derivatives

| Enzyme Family | Specific Enzyme Type | Role in Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Monooxygenases (various isozymes) | Initial oxidation of the aromatic ring to form epoxides. |

| Hydrolases | Epoxide Hydrolase | Conversion of epoxides to trans-dihydrodiols. |

Characterization of Metabolites and their Reactivity towards Biomacromolecules

The metabolism of benz[a]anthracene derivatives can generate a variety of metabolites with differing biological activities. In the case of 7-bromobenz[a]anthracene, metabolism by rat liver microsomes has been shown to produce predominantly trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. These dihydrodiols are precursors to the ultimate carcinogenic diol-epoxides.

The reactivity of these metabolites towards biomacromolecules, particularly DNA, is a key determinant of their carcinogenic potential. The diol-epoxides are highly electrophilic and can readily form covalent adducts with nucleophilic sites on DNA bases, leading to the mutations described in the previous sections. The specific stereochemistry of the diol-epoxides can also influence their reactivity and the types of adducts formed.

Identified Metabolites of 7-bromobenz[a]anthracene in Rat Liver Microsomes

| Metabolite | Potential for Further Activation | Reactivity towards Biomacromolecules |

|---|---|---|

| trans-3,4-dihydrodiol | Precursor to a bay-region diol-epoxide | High (following activation) |

| trans-5,6-dihydrodiol | K-region dihydrodiol | Lower (less likely to form a reactive diol-epoxide) |

| trans-8,9-dihydrodiol | Precursor to a diol-epoxide | Moderate to High (following activation) |

| trans-10,11-dihydrodiol | Precursor to a diol-epoxide | Moderate to High (following activation) |

Environmental Transformation and Advanced Analytical Research Methodologies

Photochemical Degradation Pathways of Brominated Benz(a)anthracene (B33201) Derivatives in Simulated Environmental Conditions

The environmental persistence of halogenated polycyclic aromatic hydrocarbons (PAHs) is significantly influenced by their susceptibility to photochemical degradation. While direct research on 4-Bromo-7-bromomethylbenz(a)anthracene is limited, the photodegradation pathways can be inferred from studies on its parent compound, benz(a)anthracene. The photochemical transformation of PAHs is dependent on both the molecular structure and the physicochemical properties of the surrounding medium. researchgate.net

In simulated environmental conditions, the photodegradation of benz(a)anthracene is initiated by UV radiation, leading to the formation of various oxygenated products. unict.it The most reactive sites on the benz(a)anthracene molecule are the 7 and 12 positions. researchgate.net Consequently, under UVA irradiation in polar solvents like a water/acetonitrile mixture, the primary and most abundant photoproduct is 7,12-benz[a]anthraquinone. researchgate.net Another significant product formed is 7,12-dihydroxybenz[a]anthracene. researchgate.net The reaction rates are generally faster in polar media compared to apolar media, with photodegradation quantum yields increasing with the polarity of the medium. unict.it

The introduction of bromine and bromomethyl substituents to the benz(a)anthracene core is expected to modify these pathways. The carbon-bromine (C-Br) bond is susceptible to photolytic cleavage, which could introduce radical-mediated degradation pathways not observed for the parent compound. Furthermore, the presence of halogens can alter the electronic properties of the aromatic system, potentially influencing the rates of photooxidation and the distribution of photoproducts. gdut.edu.cn Thermal and photochemical reactions are recognized as two of the primary mechanisms for the generation and transformation of chlorinated and brominated PAHs in the environment. gdut.edu.cn

Interactive Table: Photodegradation Products of Benz(a)anthracene in Polar Media researchgate.net

| Identified Photoproduct | Abbreviation | Typical Formation Site | Significance |

|---|---|---|---|

| 7,12-benz[a]anthraquinone | (I) | Positions 7 and 12 | Most abundant photoproduct |

| 7,12-dihydroxybenz[a]anthracene | (II) | Positions 7 and 12 | Major hydroxylated product |

| Benz[a]oxanthrone | (III) | - | Tautomer of compound II |

Biotransformation by Microorganisms in Environmental Systems and Identification of Degradation Products (e.g., soil, water)

The biodegradation of PAHs is a critical process governing their fate in soil and water systems. nih.gov Numerous microorganisms have demonstrated the ability to transform benz(a)anthracene, the parent structure of this compound. The initial step in bacterial degradation typically involves a dioxygenase enzyme that attacks the aromatic rings. pjoes.com

A soil bacterium, Sphingobium sp. strain KK22, has been shown to effectively biotransform benz(a)anthracene. nih.govresearchgate.net This organism initiates degradation through enzymatic attacks at both the linear and angular ends of the molecule. nih.gov This results in ring fission and the formation of several metabolites. nih.gov Key identified degradation products include 1-hydroxy-2-naphthoic acid and 2-hydroxy-3-naphthoic acid. nih.govnih.gov Further degradation leads to single-ring metabolites such as salicylic (B10762653) acid. nih.gov An 8-day study demonstrated 80-90% biodegradation of benz(a)anthracene by this strain. researchgate.net

Fungi also play a role in the degradation of benz(a)anthracene. The ligninolytic fungus Irpex lacteus can degrade over 70% of the compound within 14 days. nih.gov The metabolic pathway involves an initial transformation to benz[a]anthracene-7,12-dione. This intermediate is then further degraded into smaller molecules, including 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov

Interactive Table: Identified Biotransformation Products of Benz(a)anthracene

| Metabolite | Degrading Organism | Precursor | Reference |

|---|---|---|---|

| 1-Hydroxy-2-naphthoic acid | Sphingobium sp. strain KK22 | Benz(a)anthracene | nih.gov |

| 2-Hydroxy-3-naphthoic acid | Sphingobium sp. strain KK22 | Benz(a)anthracene | nih.gov |

| 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid | Sphingobium sp. strain KK22 | Benz(a)anthracene | nih.gov |

| Salicylic acid | Sphingobium sp. strain KK22 | Benz(a)anthracene | nih.gov |

| Benz[a]anthracene-7,12-dione | Irpex lacteus | Benz(a)anthracene | nih.gov |

| 1,2-Naphthalenedicarboxylic acid | Irpex lacteus | Benz[a]anthracene-7,12-dione | nih.gov |

| Phthalic acid | Irpex lacteus | Benz[a]anthracene-7,12-dione | nih.gov |

Development and Validation of Advanced Analytical Techniques for Trace Analysis in Complex Environmental Matrices for Research Purposes (e.g., GC-MS/MS, LC-HRMS)

The accurate quantification of trace levels of this compound in complex environmental matrices like soil and water requires highly sensitive and selective analytical methods. jfda-online.com The complexity of these samples necessitates extensive sample preparation to remove interfering substances, followed by advanced instrumental analysis. nih.gov

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose. researchgate.net For sample preparation, extraction methods such as Soxhlet or sonication are commonly used, followed by a clean-up step using column chromatography on materials like silica (B1680970) or Florisil to isolate the PAH fraction. nih.gov In GC-MS/MS analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the target analyte. sciex.com This minimizes matrix interference and allows for low detection limits. sciex.com

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offers a complementary approach. nih.govresearchgate.net LC is well-suited for separating complex mixtures of PAHs and their degradation products. sciex.com HRMS provides highly accurate mass measurements, enabling the unambiguous identification of the target compound and its metabolites based on their elemental composition. nih.govmascom-bremen.de Ionization sources such as Atmospheric Pressure Photoionization (APPI) can be more sensitive for PAH detection compared to traditional Electrospray Ionization (ESI). nih.gov The validation of such methods involves assessing parameters like linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) to ensure the data is reliable for research purposes.

Interactive Table: Advanced Analytical Techniques for Halogenated PAH Analysis

| Technique | Principle | Key Advantages for Research | Typical Application |

|---|---|---|---|

| GC-MS/MS | Gas-phase separation followed by mass analysis of precursor and product ions. | High selectivity and sensitivity (ppt levels), excellent for quantitative analysis in complex matrices. mascom-bremen.de | Trace quantification of persistent organic pollutants. |

| LC-HRMS | Liquid-phase separation coupled with high-resolution mass analysis. | Accurate mass determination for confident compound identification, suitable for analyzing polar metabolites. nih.govresearchgate.net | Identification of unknown degradation products and confirmation of target analytes. |

| APPI Source | Atmospheric Pressure Photoionization for LC-MS. | More sensitive for the detection of non-polar compounds like PAHs compared to ESI. nih.gov | Enhancing detection limits for PAHs in environmental samples. |

Modeling Environmental Fate and Transport Mechanisms of Halogenated PAHs (e.g., partition coefficients, persistence)

Understanding the environmental fate and transport of this compound is essential for assessing its potential distribution and persistence. cdc.gov Multimedia environmental models are used to simulate the movement and transformation of such chemicals in the environment. nih.gov These models rely on key chemical-specific properties and environmental parameters to predict partitioning between air, water, soil, and sediment. mdpi.com

A critical set of parameters are the partition coefficients, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). These values predict a chemical's tendency to associate with organic matter in soil and sediment versus remaining dissolved in water. Due to the presence of two bromine atoms and a large aromatic system, this compound is expected to be highly lipophilic, resulting in a high log Kow value. This indicates a strong tendency to adsorb to soil and sediment particles and to bioaccumulate in organisms.

Interactive Table: Key Parameters in Environmental Fate and Transport Modeling for Halogenated PAHs

| Parameter | Description | Significance for this compound |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) vs. water at equilibrium. | Indicates high potential for bioaccumulation and strong sorption to soil/sediment due to lipophilicity. |

| Organic Carbon-Water Partition Coefficient (Koc) | Describes the partitioning between organic carbon in soil/sediment and water. | Predicts low mobility in soil and a tendency to accumulate in sediments. |

| Henry's Law Constant | Indicates the partitioning of a chemical between air and water. | Influences the rate of volatilization from water bodies. Likely low due to high molecular weight. |

| Degradation Half-Life (Photolysis, Biodegradation) | The time required for 50% of the compound to be degraded by a specific process. | Determines the overall persistence of the compound in different environmental media. uri.edu |

Applications in Advanced Materials and Organic Synthesis Research

Utilization as a Versatile Building Block for the Synthesis of Complex Polycyclic Aromatic Systems and Molecular Architectures

The dual reactivity of 4-Bromo-7-bromomethylbenz(a)anthracene serves as a cornerstone for its application in the construction of larger, more intricate polycyclic aromatic hydrocarbons (PAHs). The aromatic bromo group at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions are instrumental in forming new carbon-carbon bonds, thereby enabling the extension of the π-conjugated system by introducing aryl, alkynyl, or other organic moieties.

Concurrently, the bromomethyl group at the 7-position offers a site for nucleophilic substitution reactions. This benzylic bromide is significantly more reactive than the aromatic bromide, allowing for selective functionalization. For instance, it can react with nucleophiles like phosphines to form phosphonium (B103445) salts, which are precursors to ylides for Wittig reactions, or with amines and thiols to introduce new functional groups. This differential reactivity is a key feature that allows for a stepwise and controlled approach to the synthesis of complex molecular structures.

The strategic unmasking of these two reactive sites can lead to the formation of elaborate molecular scaffolds. For example, a Suzuki coupling at the 4-position followed by a subsequent reaction at the 7-bromomethyl group can generate highly functionalized benz(a)anthracene (B33201) derivatives. These derivatives can then be subjected to further cyclization reactions to create larger, rigid, and well-defined polycyclic aromatic systems. The ability to build upon the benz(a)anthracene core in a controlled manner is of paramount importance in the bottom-up synthesis of novel carbon-rich materials.

Table 1: Potential Cross-Coupling Reactions at the 4-Position

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester | Aryl-Aryl | Extension of π-conjugation, synthesis of larger PAHs |

| Sonogashira Coupling | Terminal alkyne | Aryl-Alkynyl | Introduction of linear rigidity, precursor for carbon nanostructures |

| Stille Coupling | Organostannane | Aryl-Aryl/Vinyl | Formation of C-C bonds under mild conditions |

Precursor for the Development of Novel Fluorescent Probes and Chemical Sensors

Anthracene (B1667546) and its derivatives are well-known for their intrinsic fluorescence properties, making them attractive candidates for the development of fluorescent probes and chemical sensors. mdpi.com The benz(a)anthracene core of this compound provides a rigid and fluorescent platform that can be chemically modified to create sensors for various analytes.

The synthetic versatility of this compound allows for the introduction of specific recognition moieties that can interact with target molecules or ions. For instance, the bromomethyl group can be used to attach a receptor unit, such as a crown ether for cation sensing or a specific ligand for a biomolecule. The bromo group, through cross-coupling reactions, can be replaced with other functional groups that can modulate the photophysical properties of the molecule upon analyte binding.

A common strategy in the design of fluorescent sensors is to incorporate a photoinduced electron transfer (PET) mechanism. In such a system, the fluorescence of the benz(a)anthracene fluorophore is initially quenched by a nearby electron-donating or -withdrawing group. Upon binding of the target analyte to the recognition moiety, the PET process is disrupted, leading to a "turn-on" fluorescence signal. The ability to selectively functionalize both the 4- and 7-positions of the benz(a)anthracene core provides a powerful tool for the rational design of such sophisticated sensor molecules. For example, a recent study demonstrated the development of an anthracene carboxyimide-based selenide (B1212193) as a highly sensitive fluorescent probe for hypochlorous acid. rsc.org

Integration into Organic Electronic Materials (e.g., organic semiconductors, OLEDs)

Polycyclic aromatic hydrocarbons are a cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Anthracene derivatives, in particular, have been extensively investigated as blue light emitters in OLEDs due to their wide bandgap and high fluorescence quantum yields. researchgate.netmdpi.com

This compound can serve as a key building block for the synthesis of novel organic electronic materials. The bromo group at the 4-position is a synthetic handle for introducing the molecule into larger conjugated systems via cross-coupling reactions. This allows for the creation of new host and guest materials for OLEDs with tailored electronic properties. For instance, coupling with electron-donating or electron-accepting units can be used to fine-tune the HOMO and LUMO energy levels of the resulting material, thereby optimizing charge injection and transport properties.

The introduction of bulky substituents via the reactive bromomethyl group can be a strategy to control the solid-state packing of the molecules. By preventing close π-π stacking, which often leads to fluorescence quenching, the luminescent efficiency of the material in the solid state can be enhanced. This is a crucial aspect in the design of efficient OLEDs. The synthesis of novel spiro[benzo[c]fluorene-7,9′-fluorene]-based blue host materials has been successfully achieved by reacting a bromo-functionalized precursor with various boronic acids through the Suzuki reaction. researchgate.netrsc.org

Table 2: Potential Roles in Organic Electronic Devices

| Device Type | Potential Role | Rationale |

|---|---|---|

| OLED | Emitter or Host Material | The benz(a)anthracene core is a known luminophore. Derivatization allows for tuning of emission color and solid-state morphology. |

| OFET | Organic Semiconductor | Extended π-conjugated systems derived from this building block can facilitate charge transport. |

Synthesis of Derivatized Compounds with Tunable Electronic or Biological Properties for Specific Research Applications

The ability to selectively modify this compound at two distinct positions opens up avenues for the synthesis of a wide array of derivatives with tunable properties for specific research applications. By carefully choosing the reagents and reaction conditions, a diverse library of compounds can be generated from this single precursor.

In the realm of materials science, the electronic properties of the benz(a)anthracene core can be systematically altered. The introduction of electron-donating groups (e.g., amines, ethers) or electron-withdrawing groups (e.g., nitriles, esters) can modulate the electron density of the aromatic system, thereby influencing its photophysical and electrochemical characteristics. This allows for the creation of materials with tailored absorption and emission wavelengths, as well as redox potentials.

From a biological perspective, while the parent compound may have its own biological activity, derivatization can lead to new compounds with altered or enhanced properties. For example, the related compound 7-bromomethylbenz[a]anthracene has been studied for its tumor-promoting activity. nih.gov By synthesizing derivatives of this compound, it may be possible to probe structure-activity relationships and develop molecules with specific biological targets. The synthesis of various bromophenol derivatives has been shown to yield compounds with significant antioxidant and anticancer potential. researchgate.netmdpi.com The reaction of 7-bromomethylbenz(a)anthracene with nucleic acids and nucleosides has also been a subject of study, indicating the potential for its derivatives to interact with biological macromolecules. nih.govacs.org

Future Directions and Emerging Research Avenues for 4 Bromo 7 Bromomethylbenz a Anthracene

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy

The pursuit of green chemistry principles is a central theme in modern synthetic organic chemistry, and the synthesis of 4-Bromo-7-bromomethylbenz(a)anthracene is no exception. Future research will likely focus on the development of novel synthetic routes that are not only more efficient in terms of yield but also adhere to the principles of atom economy, minimizing waste and the use of hazardous reagents. rsc.orgnih.govacs.org

Current synthetic strategies for benz(a)anthracene (B33201) derivatives often involve multi-step processes that may generate significant byproducts. rsc.orgnih.gov Emerging research is exploring palladium-catalyzed tandem C–H activation/bis-cyclization reactions and other metal-catalyzed methodologies to construct the benz(a)anthracene skeleton with high regioselectivity and in fewer steps. beilstein-journals.org The application of such methods to the synthesis of this compound could lead to more sustainable and cost-effective production.

Furthermore, the development of eco-friendly brominating reagents, potentially derived from less hazardous bromine precursors, presents another avenue for improving the sustainability of the synthesis. rsc.org The overarching goal is to devise synthetic pathways that maximize the incorporation of all reactant materials into the final product, a key tenet of atom economy. rsc.org

Table 1: Comparison of Synthetic Strategies for Benz(a)anthracene Derivatives

| Synthetic Approach | Key Features | Potential Advantages for Sustainability |

| Classical Multi-step Synthesis | Traditional methods often involving multiple protection and deprotection steps. | Well-established but can be lengthy and generate significant waste. |

| Palladium-Catalyzed Tandem Reactions | C-H activation and cyclization in a single pot. beilstein-journals.org | Increased efficiency, reduced step count, and potentially higher atom economy. |

| Ruthenium-Catalyzed C-H Arylation | Regioselective formation of carbon-carbon bonds. nih.gov | High regioselectivity can reduce the formation of unwanted isomers. |

| Eco-friendly Bromination | Use of greener brominating agents. rsc.org | Reduced use of hazardous reagents and potentially milder reaction conditions. |

In-Depth Mechanistic Studies at the Quantum Chemical Level to Predict Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the reactivity of complex organic molecules. acs.orgnih.govelsevierpure.com Future research will undoubtedly leverage these computational methods to conduct in-depth mechanistic studies on this compound.

Such studies can provide detailed insights into the electronic structure of the molecule, helping to rationalize its reactivity towards biological nucleophiles like DNA and proteins. By modeling the transition states of these reactions, researchers can predict the regioselectivity of adduct formation and understand the factors that govern the compound's biological activity. Furthermore, computational approaches can be used to probe the formation mechanisms of brominated polycyclic aromatic hydrocarbons, offering a theoretical framework to complement experimental findings. nih.govelsevierpure.com

Exploration of New Biological Targets and Pathways beyond Nucleic Acids and Proteins

While the interaction of this compound with DNA and proteins is a primary focus of its study, emerging research suggests that polycyclic aromatic hydrocarbons (PAHs) and their derivatives may have a broader range of biological targets. Future investigations are expected to explore these alternative pathways, potentially revealing new mechanisms of toxicity and new therapeutic opportunities.

One promising area of research is the interaction of PAHs with cellular membranes. nih.govresearchgate.net The lipophilic nature of this compound suggests it may intercalate into lipid bilayers, potentially altering membrane fluidity and the function of membrane-bound proteins. Additionally, studies on other PAHs have indicated that they can induce mitochondrial dysfunction, leading to increased production of reactive oxygen species and alterations in cellular energy metabolism. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org Investigating whether this compound elicits similar effects on mitochondria could open up new avenues for understanding its cellular impact.

Advanced Single-Molecule Studies of DNA/Protein Interactions to Elucidate Molecular Recognition

The advent of single-molecule techniques has revolutionized the study of biomolecular interactions. Future research on this compound will likely employ these powerful tools to gain unprecedented insights into how the adducts it forms with DNA are recognized and processed by cellular machinery.

Techniques such as Atomic Force Microscopy (AFM) can be used to visualize individual DNA molecules and the structural changes that occur upon the formation of bulky adducts. unc.edu This can provide direct evidence of DNA bending and distortion, which are critical signals for the initiation of DNA repair pathways. unc.edu Furthermore, Förster Resonance Energy Transfer (FRET) at the single-molecule level can be used to probe the conformational dynamics of DNA and repair proteins in real-time as they interact with the damaged site. unc.edunih.govsapub.org These advanced studies will provide a more dynamic and detailed picture of the molecular recognition events that underpin the biological consequences of exposure to this compound.

Rational Design and Synthesis of Analogs with Modulated Reactivity and Biological Specificity

The principles of medicinal chemistry and structure-activity relationships can be applied to rationally design and synthesize analogs of this compound with tailored properties. By systematically modifying the structure of the parent compound, researchers can modulate its reactivity, biological specificity, and fluorescent properties.

For example, the introduction of different substituents on the benz(a)anthracene ring system could alter the electronic properties of the molecule, thereby influencing its reactivity towards nucleophiles. This could lead to the development of analogs with enhanced or diminished DNA-binding capabilities, allowing for a more precise dissection of its biological effects.

Furthermore, the inherent fluorescence of the anthracene (B1667546) core can be exploited in the design of novel fluorescent probes. rsc.orgnih.govrsc.orgmdpi.comnih.gov By conjugating the benz(a)anthracene scaffold to other molecules of interest, it may be possible to create probes for sensing specific ions or biomolecules, or for imaging cellular processes with high spatial and temporal resolution. The comparison of the reactions of 7-bromomethylbenz(a)anthracene and its 12-methyl analog with DNA in vitro has already provided insights into how structural modifications can influence activity. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials for Advanced Research Applications

The planar and aromatic nature of the benz(a)anthracene scaffold makes it an attractive building block for the construction of supramolecular assemblies and nanomaterials. wikipedia.org Future research is expected to explore the integration of this compound and its derivatives into these advanced materials for a variety of applications.

The self-assembly of polycyclic aromatic hydrocarbons can lead to the formation of well-ordered structures with unique photophysical and electronic properties. acs.orgresearchgate.netnih.gov By designing appropriate analogs of this compound, it may be possible to control their self-assembly into specific architectures, such as nanofibers or nanosheets.

Furthermore, the functionalization of nanoparticles, such as gold nanoparticles, with benz(a)anthracene derivatives opens up possibilities for the development of novel sensors and drug delivery systems. researchgate.netrsc.orgmdpi.comnih.govnih.gov The bromine atoms on this compound could serve as handles for further chemical modification, allowing for the attachment of these molecules to nanoparticle surfaces. Such hybrid materials could be designed to target specific cells or tissues, and their fluorescent properties could be utilized for imaging and diagnostics.

Q & A

Basic Questions

Q. What safety protocols are essential when handling 4-Bromo-7-bromomethylbenz(a)anthracene in laboratory settings?

- Methodological Answer : Use Class I, Type B biological safety hoods during preparation to minimize inhalation risks . Implement local exhaust ventilation for single-exposure scenarios and HEPA-filtered vacuums for cleanup to avoid dust dispersion . Personal protective equipment (PPE) must comply with OSHA standards (29 CFR 1910.132), including chemical-resistant gloves and eye protection. Regular monitoring of airborne concentrations is recommended, with emergency showers and eyewash stations accessible .

Q. What analytical techniques are effective for characterizing the purity of this compound?

- Methodological Answer : Combine thin-layer chromatography (TLC) with pH-dependent separation to identify impurities (e.g., anthracene residues) . Validate purity using gas chromatography-mass spectrometry (GC-MS) with NIST reference data and fluorescence spectroscopy (e.g., excitation at 365 nm, emission analysis at 400–500 nm) . Cross-validate with HPLC to confirm retention times and peak homogeneity.

Q. How should synthesis protocols for this compound be designed to minimize byproducts?

- Methodological Answer : Optimize bromination using regioselective catalysts (e.g., FeBr₃ or AlBr₃) under anhydrous conditions to reduce di-substitution byproducts . Monitor reaction progress via TLC and employ column chromatography for purification. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the bromination pattern of this compound influence its mutagenic specificity compared to other benz(a)anthracene derivatives?

- Methodological Answer : The 7-bromomethyl group enhances alkylation of guanine residues, leading to G→T transversions, as observed in supF gene mutagenesis assays . Contrast with 7,12-dimethylbenz(a)anthracene (DMBA), where methyl groups increase adduct persistence but reduce mutagenic hotspots . Use in vitro plasmid systems (e.g., pS189) with Sanger sequencing to map mutation spectra and correlate with polymerase arrest sites .

Q. What experimental design considerations are critical for studying the photochemical reactivity of this compound in material science?

- Methodological Answer : Employ Z-scan analysis to quantify third-harmonic generation (THG) and nonlinear optical properties . Use UV-Vis spectroscopy to track π→π* transitions and fluorescence quenching in polymer matrices. For reversible dimerization studies, monitor thermal stability via differential scanning calorimetry (DSC) and UV-exposure kinetics .

Q. How can Box-Behnken designs optimize reaction conditions for this compound applications?

- Methodological Answer : Apply a three-factor Box-Behnken design (e.g., temperature, reagent stoichiometry, reaction time) to maximize yield while minimizing carcinogenic byproducts . Use response surface methodology (RSM) to model interactions, with GC-MS validation of product purity. This approach reduces experimental runs by 30–50% compared to full factorial designs .

Q. What mechanisms explain multiple mutation types at single adduct sites in this compound mutagenesis studies?

- Methodological Answer : Despite forming a single guanine adduct, replication errors by DNA polymerases (e.g., bypass synthesis or error-prone repair) introduce variability. Use E. coli mismatch repair-deficient strains to amplify mutation diversity, and analyze via next-generation sequencing (NGS) . Contradictions between adduct location and mutation hotspots suggest tertiary DNA structure influences error rates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported mutagenic potencies of brominated vs. methylated benz(a)anthracene derivatives?

- Analysis : While 7-bromomethyl derivatives show higher mutagenicity per adduct, 12-methyl groups in DMBA increase tumorigenic persistence . Confounding factors include metabolic activation (e.g., cytochrome P450 conversion of DMBA to diol epoxides) vs. direct alkylation by brominated compounds. Use comparative LC-MS/MS adduct quantification and in vivo carcinogenesis models (e.g., rat mammary tissue) to clarify mechanisms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.